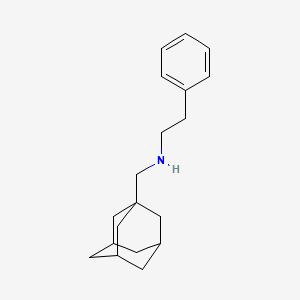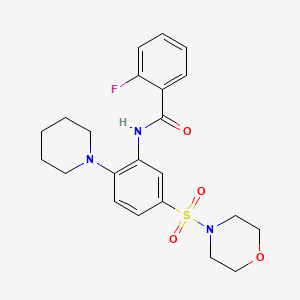
Azepan-1-yl-(1-methylpyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl-(1-methylpyrrol-2-yl)methanone, also known as A-796260, is a synthetic compound that belongs to the class of kappa opioid receptor agonists. It was first synthesized in 2002 by Abbott Laboratories, and since then, it has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
Azepan-1-yl-(1-methylpyrrol-2-yl)methanone acts as a selective agonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Activation of this receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of various cellular processes, including neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
Azepan-1-yl-(1-methylpyrrol-2-yl)methanone has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It has been shown to produce analgesia, antipruritic effects, and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to produce anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, Azepan-1-yl-(1-methylpyrrol-2-yl)methanone has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Azepan-1-yl-(1-methylpyrrol-2-yl)methanone in lab experiments is its high selectivity for the kappa opioid receptor. This allows for more precise and specific targeting of this receptor, which can lead to more accurate and reliable experimental results. However, one of the limitations of using Azepan-1-yl-(1-methylpyrrol-2-yl)methanone is its relatively low potency compared to other kappa opioid receptor agonists. This can make it more difficult to achieve the desired effects at lower concentrations, which can limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of Azepan-1-yl-(1-methylpyrrol-2-yl)methanone. One area of interest is its potential use in the treatment of addiction, particularly opioid addiction. Azepan-1-yl-(1-methylpyrrol-2-yl)methanone has been shown to produce aversive effects in animal models of drug-seeking behavior, which suggests that it may have potential as a treatment for addiction. Additionally, further studies are needed to explore the neuroprotective effects of Azepan-1-yl-(1-methylpyrrol-2-yl)methanone in more detail, particularly in human clinical trials. Finally, more research is needed to fully understand the biochemical and physiological effects of Azepan-1-yl-(1-methylpyrrol-2-yl)methanone, which could lead to the development of new therapeutic applications for this compound.
Métodos De Síntesis
The synthesis of Azepan-1-yl-(1-methylpyrrol-2-yl)methanone involves the reaction of 1-methylpyrrole-2-carboxylic acid with 1-azepanamine in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 2-chloroacetophenone to yield Azepan-1-yl-(1-methylpyrrol-2-yl)methanone. The overall yield of this synthesis method is around 25%.
Aplicaciones Científicas De Investigación
Azepan-1-yl-(1-methylpyrrol-2-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic, antipruritic, and anti-inflammatory effects in preclinical studies. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction. Additionally, Azepan-1-yl-(1-methylpyrrol-2-yl)methanone has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
azepan-1-yl-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-8-6-7-11(13)12(15)14-9-4-2-3-5-10-14/h6-8H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWCRJSZILJCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)

![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)
![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)




![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)




